2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide
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Overview
Description
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
Cyclization and Rearrangement: The compound can undergo intramolecular cyclization and rearrangement reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the oxadiazole ring.
Scientific Research Applications
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activity against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of energetic materials and fluorescent dyes.
Industrial Chemistry: The compound is utilized in the synthesis of various intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens . The exact molecular pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-5-carboxylic acid
- 1,2,4-Oxadiazole-3-thiol
- 1,2,4-Oxadiazole-5-amine
Uniqueness
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-5(7-11-4-14-12-7)3-10-8(13)6(2)9/h4-6H,3H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTAHJLMQOZODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)Cl)C1=NOC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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